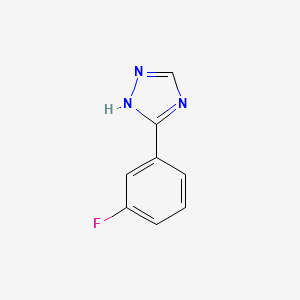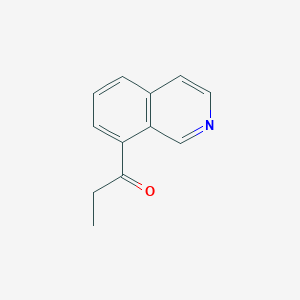
1-(Isoquinolin-8-YL)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as 1-(Isoquinolin-8-YL)propan-1-one, has been a subject of interest in recent studies . These compounds are obtained in a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper (I) iodide, N, N -dimethylethylenediamine (DMEDA), and potassium carbonate .Molecular Structure Analysis
The structures of novel isoquinolines, including 1-(Isoquinolin-8-YL)propan-1-one, have been confirmed by IR, NMR, and elemental analysis, as well as X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Isoquinolin-8-YL)propan-1-one are not detailed in the search results, the compound’s synthesis involves a Goldberg–Ullmann-type coupling reaction .Physical And Chemical Properties Analysis
1-(Isoquinolin-8-YL)propan-1-one has a molecular weight of 185.22 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Fluorescent Properties
Isoquinoline derivatives, including “1-(Isoquinolin-8-YL)propan-1-one”, have attracted great interest for their wide biological and fluorescent properties . In a study, the visible fluorescence of this class of compounds was observed . This makes them useful in various applications where fluorescence is required, such as in bioimaging and diagnostics .
Biological Activities
Isoquinoline compounds possess antihypertensive, anti-inflammatory, anti-oxidant, antipyretic, and analgesic properties . This makes them valuable in the development of various therapeutic agents .
Antifungal and Antibacterial Activities
Isoquinoline derivatives exhibit antifungal and antibacterial activities . This suggests their potential use in the development of new antimicrobial agents .
Antidepressants and Antipsychotic Agents
It has been found that isoquinolines may act as antidepressants and antipsychotic agents . This opens up possibilities for their use in the treatment of various mental health disorders .
Anticancer Drugs
Several compounds with the isoquinoline core were found to exhibit anti-tumor or antiproliferative activity, serving as a lead structure for the development of potential anticancer drugs .
Diabetes Therapy
A series of 1-(isoquinolin-1-yl)guanidines was tested as a PTB1B inhibitor . They found that 6-fluorinated isoquinoline 15 was highly effective (IC 50 = 6.38 μg/mL) . 11β-Hydroxydehydrogenase 1 (11β-HSD1), which catalyzes the transformation of cortisone to cortisol, is another target compound for diabetes therapy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-isoquinolin-8-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-5-3-4-9-6-7-13-8-11(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYLRHYCAKTFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695109 | |
| Record name | 1-(Isoquinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-8-YL)propan-1-one | |
CAS RN |
1053656-07-7 | |
| Record name | 1-(8-Isoquinolinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Isoquinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)
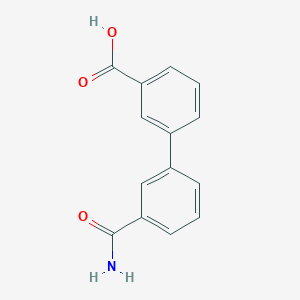
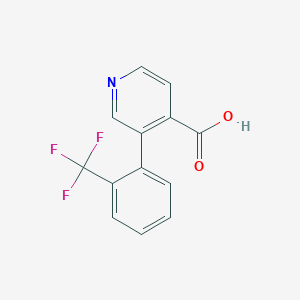

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)
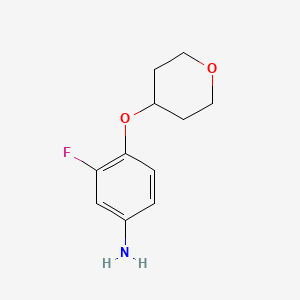

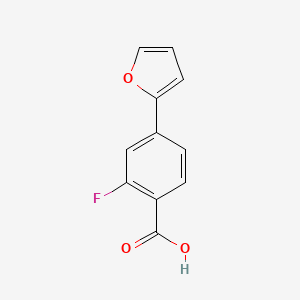
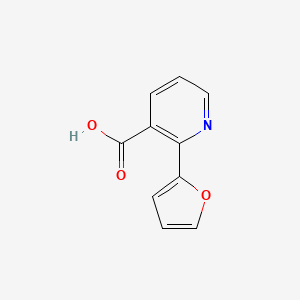

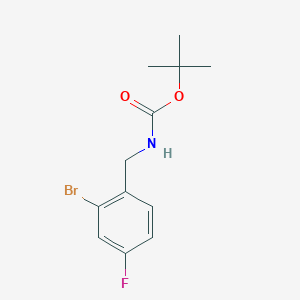
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
